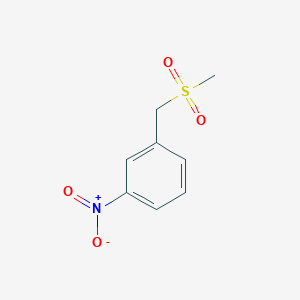

1-(Methanesulfonylmethyl)-3-nitrobenzene

Übersicht

Beschreibung

This usually involves identifying the compound’s chemical formula, its structure, and its functional groups. It may also include information about its appearance (color, state of matter under normal conditions) and any distinctive odors .

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes identifying the reactants, the conditions under which the reaction occurs (temperature, pressure, catalysts), and the yield of the product .Molecular Structure Analysis

This involves examining the spatial arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying possible reactants, the conditions under which the reaction occurs, and the products of the reaction .Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and pH of its aqueous solution. It also includes studying its chemical stability and reactivity .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Organic Chemistry :

- A method for producing methanesulfon-m-anisidide, related to 1-(Methanesulfonylmethyl)-3-nitrobenzene, involves a multi-step process starting from 4-butyrylamino-3-methoxy-nitrobenzene. This process is crucial for the production of compounds like AMSA, which are significant in chemical synthesis (Devarenne, Mabed, & Caminada, 2008).

Electrochemical Studies :

- Electrochemical reduction studies of nitrobenzene and related compounds provide insights into their behavior under different conditions. For example, the reduction of nitrobenzene in an ionic liquid on a gold microelectrode shows different electron transfer steps, which is vital for understanding the electrochemical properties of these compounds (Silvester et al., 2006).

Photophysics and Photochemistry :

- Investigations into the photophysics and photochemistry of nitrobenzene, the simplest nitroaromatic compound, reveal complex decay paths and quantum yields after UV absorption. These insights are crucial for understanding the photochemical behavior of similar compounds (Giussani & Worth, 2017).

Green Chemistry and Synthesis :

- Research into paired electrochemical methods for synthesizing sulfonamides, diarylsulfones, and bis(arylsulfonyl)aminophenols from nitrobenzene derivatives demonstrates environmentally friendly approaches to chemical synthesis. Such methods avoid toxic solvents and challenging workups, which is vital for sustainable chemistry (Mokhtari, Nematollahi, & Salehzadeh, 2018).

Material Science :

- The synthesis and properties of metal–organic frameworks (MOFs) sensitive to various compounds including nitrobenzene have been studied. These MOFs can act as sensors for detecting specific substances in water and other mediums, showcasing their potential in environmental monitoring and material science applications (Xu et al., 2020).

Environmental Chemistry and Pollution Control :

- Research on the photocatalytic degradation of nitrobenzene in wastewater using persulfate integrated with Ag/Pb3O4 semiconductor under visible light irradiation shows promising results for environmental cleanup. This method could be effective in reducing pollution from nitroaromatic compounds (Chen & Liu, 2021).

Biochemistry and Biodegradation :

- Studies on the biodegradation of nitroaromatic compounds like nitrobenzene by specific bacterial strains provide insights into the potential of using biological methods for environmental remediation. Understanding the mechanisms of nitrobenzene dioxygenase, an enzyme involved in this process, is crucial in this field (Friemann et al., 2005).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(methylsulfonylmethyl)-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-14(12,13)6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFOSCHZAAFGGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591558 | |

| Record name | 1-[(Methanesulfonyl)methyl]-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

261924-46-3 | |

| Record name | 1-[(Methylsulfonyl)methyl]-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261924-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(Methanesulfonyl)methyl]-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2':5',2''-Terthiophene, 5,5''-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B3050391.png)

![10H-1,2,5-Oxadiazolo[3,4-a]carbazole](/img/structure/B3050392.png)

![2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid](/img/structure/B3050396.png)

![2,2'-[Methylenebis(oxy)]bisethanol](/img/structure/B3050399.png)

![6-Chrysen-6-ylbenzo[d][2]benzazepine-5,7-dione](/img/structure/B3050407.png)